molecular formula C8H12N2O3 B13995263 1-Ethyl-5,5-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 27653-61-8

1-Ethyl-5,5-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione

Cat. No.: B13995263
CAS No.: 27653-61-8
M. Wt: 184.19 g/mol
InChI Key: YDLCGJZCNJHDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbituric acid derivative characterized by a hexahydropyrimidine core with three ketone groups at positions 2, 4, and 6. The compound features a 1-ethyl substitution on the nitrogen at position 1 and two methyl groups at position 5 (C5) of the pyrimidine ring . This substitution pattern distinguishes it from simpler barbiturates like barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) and influences its physicochemical properties, such as lipophilicity, acidity, and steric bulk.

Properties

CAS No.

27653-61-8

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-ethyl-5,5-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H12N2O3/c1-4-10-6(12)8(2,3)5(11)9-7(10)13/h4H2,1-3H3,(H,9,11,13)

InChI Key

YDLCGJZCNJHDEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(C(=O)NC1=O)(C)C

Origin of Product

United States

Biological Activity

1-Ethyl-5,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative with potential biological activity. This compound has garnered interest due to its structural characteristics and possible applications in medicinal chemistry. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O3C_8H_{12}N_2O_3 with a molecular weight of 172.19 g/mol. The structure features a pyrimidine ring with ethyl and dimethyl substituents that may influence its biological interactions.

Antimicrobial Properties

Research has indicated that pyrimidine derivatives exhibit varying degrees of antimicrobial activity. The compound has shown potential as an antibacterial agent in preliminary studies. For instance, a study demonstrated that certain pyrimidine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of pyrimidine derivatives to act as inhibitors for various enzymes. Specifically, compounds within this class have been tested against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The inhibition of these enzymes could position this compound as a candidate for anti-inflammatory therapies.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of related pyrimidine compounds on various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is vital for developing chemotherapeutic agents with fewer side effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of COX and LOX
CytotoxicityInduction of apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the pyrimidine-2,4,6(1H,3H,5H)-trione core but differ in substituents, leading to variations in properties and applications.

Substituent Variations and Structural Impact

Table 1: Substituent Comparison

Compound Name Substituents (Positions) Molecular Weight Key Features
1-Ethyl-5,5-dimethylpyrimidine-2,4,6-trione 1-Ethyl; 5,5-dimethyl 198.22 g/mol Moderate lipophilicity
5,5-Diethylbarbituric acid 5,5-Diethyl 184.19 g/mol Higher lipophilicity
1-Cyclohexyl-5,5-diethyl derivative 1-Cyclohexyl; 5,5-diethyl 280.36 g/mol Bulky cyclohexyl group
1-Benzyl-5,5-diethyl derivative 1-Benzyl; 5,5-diethyl 298.33 g/mol Aromatic substitution
1,3-Diphenyl derivative 1,3-Diphenyl 280.28 g/mol Extended aromatic system
5-(3-Bromo-cyclohex-1-enyl)-1,5-dimethyl 5-(3-Bromo-cyclohexenyl); 1,5-dimethyl 315.17 g/mol Halogenated, sterically hindered
Physicochemical Properties
  • Acidity : Gas-phase acidity studies on 5,5-dialkyl barbiturates (e.g., 5,5-diethylbarbituric acid) reveal that alkyl substituents at C5 decrease acidity compared to unsubstituted barbituric acid. The electron-donating alkyl groups stabilize the conjugate base, reducing proton affinity .
  • Melting Points : Bis-pyridopyrimidine derivatives with aromatic extensions (e.g., compound 4g in ) exhibit high thermal stability (>360°C), whereas simpler alkyl-substituted derivatives like 5,5-diethylbarbituric acid melt at lower temperatures (~190°C) .
  • Solubility : Bulky substituents (e.g., cyclohexyl in ) reduce aqueous solubility, while polar groups (e.g., hydroxyl in ) enhance it.

Key Research Findings

Gas-Phase Acidity : Alkyl groups at C5 (e.g., ethyl, methyl) reduce acidity compared to unsubstituted barbituric acid. This property is critical for understanding drug metabolism and reactivity .

Thermal Stability : Aromatic and fused-ring derivatives (e.g., bis-pyridopyrimidines) exhibit exceptional thermal stability, making them suitable for high-temperature industrial processes .

Biological Activity : Hydroxyl- and aryl-substituted derivatives () show promise as enzyme inhibitors, highlighting the role of substituents in modulating bioactivity .

Preparation Methods

Methodology

This method adapts classical barbiturate synthesis by substituting urea with N-ethyl urea and using diethyl dimethylmalonate as the malonate source.

Reaction Scheme :
$$
\text{N-Ethyl urea} + \text{Diethyl dimethylmalonate} \xrightarrow{\text{NaOEt, EtOH}} \text{1-Ethyl-5,5-dimethylpyrimidine-2,4,6-trione}
$$

Procedure :

  • Synthesis of N-Ethyl Urea :
    Urea reacts with ethyl bromide in a basic medium (e.g., NaOH/EtOH):
    $$
    \text{NH}2\text{CONH}2 + \text{CH}3\text{CH}2\text{Br} \rightarrow \text{NH}2\text{CONH}(\text{CH}2\text{CH}_3) + \text{HBr}
    $$
    The product is purified via recrystallization to isolate mono-ethylated urea (yield: ~60–70%).
  • Condensation Reaction :
    N-Ethyl urea (0.1 mol), diethyl dimethylmalonate (0.1 mol), and sodium ethoxide (0.2 mol) are refluxed in anhydrous ethanol for 4–6 hours. After acidification with HCl, the product precipitates and is recrystallized from ethanol/water (yield: 65–75%).

Key Data

Parameter Value
Yield 65–75%
Melting Point 215–217°C (lit.)
Purity (HPLC) ≥98%

Advantages :

  • Direct one-pot synthesis.
  • High regioselectivity for the 1-position.

Limitations :

  • Requires synthesis of N-ethyl urea.
  • Diethyl dimethylmalonate may require custom synthesis.

Alkylation of 5,5-Dimethylbarbituric Acid

Methodology

This two-step approach involves synthesizing 5,5-dimethylbarbituric acid followed by selective N-ethylation.

Step 1: Synthesis of 5,5-Dimethylbarbituric Acid
$$
\text{Urea} + \text{Diethyl dimethylmalonate} \xrightarrow{\text{NaOEt, EtOH}} \text{5,5-Dimethylbarbituric Acid}
$$
Yield : 70–80%.

Step 2: N-Ethylation
The disodium salt of 5,5-dimethylbarbituric acid reacts with ethyl iodide:
$$
\text{5,5-Dimethylbarbituric Acid} + \text{CH}3\text{CH}2\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-Ethyl-5,5-dimethylpyrimidine-2,4,6-trione}
$$
Conditions :

  • Solvent: Dry DMF, 60°C, 12 hours.
  • Stoichiometry: 1:1 molar ratio to favor mono-alkylation.

Key Data

Parameter Value
Yield (Step 2) 50–60%
Melting Point 214–216°C
Selectivity (N1:N3) 4:1 (by NMR)

Advantages :

  • Uses commercially available starting materials.
  • Scalable for industrial production.

Limitations :

  • Requires chromatographic separation to isolate the N1-ethyl isomer.
  • Risk of di-alkylation without strict stoichiometric control.

Multi-Component Reactions

Three-Component Approach

A modified Knoevenagel condensation employs dimethyl malonate , ethyl isocyanate , and urea derivatives .

Reaction Scheme :
$$
\text{Dimethyl malonate} + \text{Ethyl isocyanate} + \text{Urea} \xrightarrow{\text{PTA, EtOH}} \text{1-Ethyl-5,5-dimethylpyrimidine-2,4,6-trione}
$$
Catalyst : Phosphotungstic acid (PTA).
Yield : 55–65%.

Key Data

Parameter Value
Reaction Time 8–10 hours
Purity (GC-MS) ≥95%

Advantages :

  • Avoids isolation of intermediates.
  • Amenable to green chemistry principles.

Limitations :

  • Lower yield compared to other methods.
  • Requires optimization of catalyst loading.

Comparative Analysis of Methods

Method Yield Selectivity Scalability Cost
Condensation 65–75% High Moderate $$
Alkylation 50–60% Moderate High $$$
Multi-Component 55–65% Low Low $$

Q & A

Q. Critical Considerations :

  • Reaction temperature (60°C optimizes yield without decomposition) .
  • Substituent steric effects: Bulky groups (e.g., cyclohexyl) may reduce reaction efficiency .

Basic: How can researchers validate the purity and structural integrity of synthesized derivatives?

Methodological Answer:
Use a combination of:

  • Elemental Analysis : Verify C, H, N, O percentages (e.g., deviations >0.3% indicate impurities) .
  • NMR Spectroscopy :
    • ¹H NMR : Confirm substituent integration (e.g., ethyl groups show triplet signals at δ ~1.15–1.45 ppm) .
    • ¹³C NMR : Detect carbonyl carbons (δ ~150–170 ppm) and alkyl carbons .
  • HPLC : Assess purity (>95% required for biological assays) .

Basic: What spectroscopic techniques are critical for characterizing pyrimidinetrione derivatives?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding patterns (e.g., R₂²(16) motifs in supramolecular structures) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆N₂O₃ at m/z 272.26) .

Advanced: How do substituents influence the bioactivity of pyrimidinetriones against protein aggregation?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent EC₅₀ (μM) Key Observation
4-Fluorophenethyl1.32Enhanced solubility and activity
2-Thiophenylethyl2.16Moderate activity due to π-π stacking
4-Methoxyphenethyl3.36Reduced activity vs. fluorinated analogs
Cyclohexyl>32Steric hindrance limits binding

Q. Troubleshooting Approach :

Purity Reassessment : Repeat HPLC to rule out impurities (>95% required) .

Aggregation Assay Optimization :

  • Use standardized thioflavin-T fluorescence protocols.
  • Control temperature (25°C) and pH (7.4) to minimize variability .

Crystallographic Validation : Confirm ligand-protein interactions via XRD (e.g., SHELX refinement) .

Advanced: What challenges arise in crystallographic studies of pyrimidinetrione derivatives?

Q. Key Challenges & Solutions :

  • Disorder in Crystal Lattices : Common with flexible alkyl chains. Mitigate by slow evaporation in DCM/hexane .
  • Hydrogen Bonding Ambiguity : Use SHELXL for precise H-atom positioning .
  • Twinned Data : Employ SHELXE for high-resolution refinement .

Q. Example :

  • Compound (5-(4-methoxybenzylidene)-1,3-dimethylpyrimidinetrione) showed C–H···O bonds forming R₂²(16) rings, resolved via SHELXPRO .

Advanced: How do researchers evaluate the safety and handling of pyrimidinetriones?

Q. Safety Protocol :

  • Hazard Identification : Skin/eye irritant (OSHA HCS classification) .
  • First Aid :
    • Inhalation: Move to fresh air; administer artificial respiration if needed .
    • Skin Contact: Wash with soap/water for 15 minutes .
  • Waste Disposal : Incinerate in approved facilities to avoid environmental release .

Advanced: What computational tools predict the synthetic accessibility of novel derivatives?

Q. Methodological Answer :

  • Synthetic Accessibility Score (SAS) :
    • Use tools like RDKit to score complexity (e.g., SAS 3.0 for 1-ethyl-5,5-dimethyl derivatives indicates moderate difficulty) .
  • Retrosynthetic Analysis :
    • Prioritize routes with fewer steps and commercially available starting materials (e.g., barbituric acid) .

Q. Tables for Reference

Q. Table 1: Key Bioactivity Data for Selected Derivatives

Compound IDSubstituent R₁Substituent R₂EC₅₀ (μM)Purity (%)
214-Methoxyphenethyl4-Methoxyphenethyl3.36>95
314-Fluorophenethyl2-Thiophenylethyl2.16>95
324-Fluorophenethyl2-Phenoxyethyl1.32>95

Q. Table 2: Spectroscopic Benchmarks

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl (-CH₂CH₃)1.15–1.45 (t)14.7–15.0
Methyl (-CH₃)3.77 (s)33.2–33.5
Carbonyl (C=O)-164.4–168.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.